molecular formula C29H24F3N3OS B420010 N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

Cat. No.: B420010
M. Wt: 519.6g/mol
InChI Key: TZVUHCIBHURBGS-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound.

    N,N-Dibenzylation: The final step involves the N,N-dibenzylation of the acetamide using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazoline core and trifluoromethyl group make it a potential candidate for drug development, particularly as an anticancer or antiviral agent.

    Biological Studies: It can be used as a probe to study biological pathways involving quinazoline derivatives.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which can disrupt cellular signaling pathways and lead to antiproliferative effects. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the quinazoline core and trifluoromethyl group but differ in their substituents, leading to variations in biological activity and pharmacokinetic properties.

    N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide analogs: These analogs may have different substituents on the quinazoline core or the sulfanyl linkage, resulting in different chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of a quinazoline core, trifluoromethyl group, and sulfanyl linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H24F3N3OS

Molecular Weight

519.6g/mol

IUPAC Name

N,N-dibenzyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H24F3N3OS/c30-29(31,32)27-24-16-15-22-13-7-8-14-23(22)26(24)33-28(34-27)37-19-25(36)35(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

TZVUHCIBHURBGS-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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